cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine
Description
Historical Context of cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine Research
The exploration of piperidine derivatives began in the mid-20th century, with early work focusing on their role as precursors to alkaloids and neuroactive compounds. This compound emerged in the early 2000s as part of efforts to optimize opioid receptor antagonists, where stereochemical precision was found to critically influence pharmacological activity. The compound’s first documented synthesis appeared in patent literature circa 2007, though full structural characterization was not published until 2012 when PubChem assigned it CID 57354698.
Key historical milestones include:
- 2007 : Initial synthetic routes developed during structure-activity relationship (SAR) studies of μ-opioid antagonists.
- 2012 : PubChem deposition of spectroscopic data and IUPAC nomenclature standardization.
- 2020s : Application in computational drug design workflows due to its balanced lipophilicity (XLogP3 ≈ 2.6) and molecular weight (235.32 g/mol).
Significance in Medicinal Chemistry Research
The compound’s significance stems from three structural features:
- Cis-configuration : Creates a 60° dihedral angle between the piperidine ring and dimethoxyphenyl group, enabling selective receptor docking.
- Methoxy substituents : The 3,4-dimethoxy pattern mimics tyrosine residues in endogenous peptides, facilitating interactions with aminergic receptors.
- Methyl group : At C4 enhances metabolic stability by shielding the piperidine nitrogen from oxidative metabolism.
Recent studies have leveraged these properties in:
Academic Research Objectives
Current research priorities focus on three areas:
| Research Objective | Methodology | Key Challenge |
|---|---|---|
| Synthetic optimization | Transition metal-catalyzed asymmetric hydrogenation | Achieving >95% enantiomeric excess in large-scale batches |
| Target identification | Chemoproteomic profiling using photoaffinity probes | Overcoming low inherent binding affinity (Kd >10 μM) |
| Property modulation | Computational QSAR models with Hammett σ parameters | Balancing solubility (logS = -3.2) and permeability |
Efforts to address these challenges have produced novel intermediates, such as the tetrahydropyridine precursor 27, which enables stereocontrolled access to both cis- and trans-diastereomers.
Current Theoretical Frameworks
Three theoretical models dominate current research:
- Conformational analysis : Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict two stable chair conformations differing by 2.1 kcal/mol in energy. The axial 3,4-dimethoxyphenyl group minimizes A(1,3) strain through partial conjugation with the piperidine ring.
Pharmacophore modeling : Virtual screening using the compound as a template identifies potential kinase inhibitors, leveraging its ability to form:
Retrosynthetic analysis : Modern approaches favor a late-stage Suzuki-Miyaura coupling strategy, as illustrated below:
(3R,4S)-4-methylpiperidin-2-yl triflate + 3,4-dimethoxyphenylboronic acid
→ Pd(PPh3)4, K2CO3, DME/H2O
→ this compound
This methodology improves upon early routes that suffered from poor stereocontrol during Grignard additions to 1,3-dimethyl-4-piperidinone intermediates.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(2R,4S)-2-(3,4-dimethoxyphenyl)-4-methylpiperidine |
InChI |
InChI=1S/C14H21NO2/c1-10-6-7-15-12(8-10)11-4-5-13(16-2)14(9-11)17-3/h4-5,9-10,12,15H,6-8H2,1-3H3/t10-,12+/m0/s1 |
InChI Key |
JJDTWGNGMVESOC-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@H]1CCN[C@H](C1)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1CCNC(C1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation from Substituted Pyrroline Intermediates
One well-documented method involves starting from a suitably substituted pyrroline, such as 2-methyl-3-(3,4-dimethoxyphenyl)-1-pyrroline, which undergoes alkylation and reduction to yield the desired piperidine.
Step 1: Synthesis of 2-methyl-3-(3,4-dimethoxyphenyl)-1-pyrroline
This intermediate can be prepared via condensation reactions of appropriate aldehydes (bearing 3,4-dimethoxy groups) with amines and subsequent cyclization.
Step 2: Alkylation of Pyrroline
The pyrroline is alkylated at the nitrogen or carbon positions using alkyl halides or benzyl derivatives under basic conditions. Alkylating agents include methyl iodide, benzyl bromide, or other substituted alkyl halides.
Step 3: Reduction to Piperidine
The alkylated pyrroline is reduced stereoselectively using reducing agents such as sodium borohydride or lithium aluminum hydride. These agents selectively reduce the double bond in the pyrroline ring without affecting other functional groups, favoring the formation of the cis isomer due to steric and electronic effects.
Step 4: Isolation and Purification
The reaction mixture is extracted with organic solvents such as diethyl ether or ethyl acetate. The product is purified by chromatography or crystallization to separate the cis isomer from any trans isomeric byproducts.
This approach is supported by patent literature describing the preparation of 1,3,4-trisubstituted-4-arylpiperidines, which include cis-2-(3,4-dimethoxyphenyl)-4-methylpiperidine as a subset.
Functionalization via Enamine Intermediates
Another synthetic route involves the formation of enamines from tetrahydropyridine precursors, which are then functionalized to introduce the 3,4-dimethoxyphenyl and methyl substituents.
Step 1: Preparation of 4-(3,4-Dimethoxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine
This substrate is prepared through known literature methods involving condensation and cyclization steps.
Step 2: Enamine Formation and Alkylation
Under Evans conditions, enamines are generated from the tetrahydropyridine, allowing regioselective alkylation at the 4-position. Alkyl or aralkyl groups such as methyl or phenethyl can be introduced with high stereocontrol.
Step 3: Oxidation and Ring Closure
Subsequent oxidation steps, sometimes involving N-bromosuccinimide (NBS), facilitate the formation of oxide bridges or ring closure, stabilizing the cis configuration.
Step 4: Demethylation and Further Functionalization
Demethylation of methoxy groups can be performed using hydrobromic acid or other reagents to yield phenolic hydroxyl groups if desired. Further substitution at the nitrogen or ring carbons can be achieved via alkylation or acylation.
This route has been applied successfully to synthesize related cis-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-6-ols and analogues, which share structural similarities with this compound.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | Alkyl halides (e.g., methyl iodide), base (e.g., K2CO3, triethylamine) | Organic solvents like DMF, DMSO; temperature 20–120°C; 1–16 h |
| Reduction | Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) | Selective reduction of double bonds; stereoselective cis formation |
| Extraction & Purification | Diethyl ether, ethyl acetate, dichloromethane | Washing with water, drying agents (Na2SO4, K2CO3), filtration |
| Demethylation (optional) | Hydrobromic acid (HBr), reflux | Converts methoxy to hydroxyl groups if needed |
| Crystallization/Chromatography | Silica gel chromatography, recrystallization | Separation of cis/trans isomers |
Stereochemical Considerations
- The cis configuration of the 2-(3,4-dimethoxyphenyl) and 4-methyl substituents is favored during the reduction of the pyrroline or tetrahydropyridine intermediates due to steric hindrance and electronic effects.
- Separation of cis and trans isomers can be achieved by chromatographic methods or selective crystallization.
- Analytical methods such as NMR (including NOESY), X-ray crystallography, and melting point analysis confirm the stereochemistry of the final product.
Summary Table of Key Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents on the piperidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or case studies focusing solely on the compound "cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine" . Therefore, a detailed article based on the search results cannot be composed as requested.
However, the search results do provide some information regarding piperidine derivatives and related compounds, which may be relevant:
- Piperidine Derivatives in General: A review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Anticancer Activity: Piperidine derivatives have potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .
- Alzheimer's Disease Therapy: Piperidine incorporation improved the brain exposure of the resulting dual inhibitor and showed antioxidant and metal chelating properties .
- (4aS,8aR)-4-(3,4-dimethoxyphenyl)-2-(piperidin-4-yl)-. 4a,5,8,8a-tetrahydrophthalazin-1(2H)-one hydrochloride: Reagents of this compound have been used in experiments .
- 4-methylpiperidine: This compound is used as an efficient reagent to remove the Fmoc group in SPPS (Solid Phase Peptide Synthesis) .
- Cosmetic products: A new cosmetic product is subjected to thorough investigation prior to its introduction to the market for its safety .
Mechanism of Action
The mechanism of action of cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
The following table compares cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine with structurally related piperidine derivatives, focusing on substituent variations, physicochemical properties, and inferred biological implications.
Note: Molecular formula and weight for the target compound are inferred from analogs in due to incomplete data in .
Structural and Functional Analysis
Electronic and Steric Effects
- Chlorophenyl vs. Dimethoxyphenyl : The electron-withdrawing chlorine in cis-2-(4-chlorophenyl)-4-methylpiperidine reduces aromatic electron density compared to the electron-rich dimethoxyphenyl group. This may decrease π-π interactions but improve metabolic stability by resisting oxidation .
Research Findings and Gaps
- Synthetic Accessibility : The methyl and methoxy groups in the target compound suggest easier synthesis compared to halogenated or fused-ring analogs, though yield data are unavailable .
- Biological Data: No direct studies on the target compound’s activity were found in the provided evidence. Inferences are drawn from structurally related molecules.
Biological Activity
Cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethoxyphenyl group and a methyl group. Its structural formula can be represented as follows:
This structure contributes to its lipophilicity and ability to cross biological membranes, which is crucial for its pharmacological effects.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- Case Study : In a study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 52 nM, indicating potent antiproliferative activity. The mechanism involved targeting microtubules, which are critical for cell division .
2. Neuropharmacological Effects
The compound also shows promise in neuropharmacology, particularly concerning its interaction with cholinergic systems.
- Acetylcholinesterase Inhibition : Similar to donepezil, this compound acts as an inhibitor of acetylcholinesterase (AChE), enhancing acetylcholine levels in the brain. This mechanism is beneficial for conditions like Alzheimer's disease .
- Case Study : A study assessing various piperidine derivatives found that this compound exhibited significant AChE inhibition alongside neuroprotective effects against oxidative stress .
Table 1: Biological Activity Summary
3. Antimicrobial Activity
In addition to its anticancer and neuropharmacological properties, this compound has shown antimicrobial activity against gram-positive bacteria.
Q & A
Basic: What synthetic strategies ensure high stereochemical purity of cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine?
Methodological Answer:
To achieve high stereochemical purity, researchers should prioritize asymmetric synthesis or stereoselective cyclization. For example, analogous cis-piperidine derivatives have been synthesized via:
- Chiral resolution : Use enantiomerically pure starting materials (e.g., (3R,4S)-configured intermediates) to control stereochemistry .
- Column chromatography : Purify intermediates using silica gel with optimized solvent systems (e.g., n-hexane/ethyl acetate gradients) to isolate the cis isomer, as demonstrated in the synthesis of cis-3-fluoro-5-methyl-1-tosylpiperidine .
- Reagent selection : Employ stereospecific catalysts (e.g., mCPBA for epoxidation) to minimize racemization during ring closure .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
A multi-technique approach is essential:
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction data (e.g., monoclinic P21/c space group parameters as in [2-(3,4-dimethoxyphenyl)ethyl] derivatives) .
- HPLC with UV/Vis detection : Optimize mobile phases (e.g., methanol/sodium acetate buffer at pH 4.6) to separate cis/trans isomers and detect impurities at <0.1% levels .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm cis-configuration via vicinal proton interactions .
Advanced: How can researchers resolve contradictions in reported pharmacological activity data?
Methodological Answer:
Discrepancies often arise from:
- Stereochemical variability : Compare activity of cis vs. trans isomers using standardized assays (e.g., receptor binding assays with enantiomerically pure samples) .
- Impurity profiles : Quantify trace impurities (e.g., sulfonate or phosphonate byproducts) via LC-MS, referencing pharmacopeial guidelines for validation .
- Assay conditions : Control variables like buffer pH (e.g., sodium acetate at pH 4.6 vs. phosphate buffers) that may alter compound stability or receptor interactions .
Advanced: What structure-activity relationship (SAR) strategies optimize bioactivity in piperidine derivatives?
Methodological Answer:
Key modifications include:
- Functional group substitution : Replace the 4-methyl group with bulkier substituents (e.g., benzyl or fluorophenyl) to enhance lipophilicity and CNS penetration, as seen in analogs like 4-[(4-methoxyphenyl)sulfonyl]piperidine .
- Methoxy positioning : Compare 3,4-dimethoxy vs. 4-methoxy substituents to assess electronic effects on receptor binding (e.g., via computational docking studies) .
- Ring constraints : Introduce sp-hybridized carbons (e.g., 3-piperidinol derivatives) to restrict conformational flexibility and improve selectivity .
Advanced: How to design stability studies for long-term storage of this compound?
Methodological Answer:
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
- Impurity tracking : Monitor sulfonation or oxidation byproducts using stability-indicating HPLC methods validated per ICH Q2(R1) .
- Storage recommendations : Use amber vials under inert gas (argon) at –20°C, as piperidine derivatives are prone to oxidation and hygroscopic degradation .
Basic: What computational tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular dynamics simulations : Model blood-brain barrier penetration using logP values (predicted via ChemAxon or Schrödinger Suite) and polar surface area .
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition and metabolic clearance based on methoxy and piperidine motifs .
Advanced: How to validate synthetic routes for scalability in academic settings?
Methodological Answer:
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
- Green chemistry metrics : Calculate E-factors and atom economy for steps involving hazardous reagents (e.g., HF·pyridine in fluorination) .
- Reproducibility testing : Collaborate with independent labs to verify yields and purity across multiple batches, referencing NIST-certified reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
